molecular formula C13H12N2O B1260519 N-benzoyl-1-methylpyridin-4(1H)-imine

N-benzoyl-1-methylpyridin-4(1H)-imine

Cat. No. B1260519
M. Wt: 212.25 g/mol
InChI Key: SLCFSGFZNRXDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzoyl-1-methylpyridin-4(1H)-imine is a N-acylimine and a ketoimine. It derives from a benzamide.

Scientific Research Applications

  • Synthesis and Structural Studies : The compound has been involved in the synthesis of new crown ethers with Schiff base substitutions. These compounds, including N-benzoyl-1-methylpyridin-4(1H)-imine derivatives, have been characterized and their tautomeric equilibria studied, showing interesting properties in solid and solution states (Hayvalı et al., 2003).

  • Reactivity and Mechanistic Insights : Research on the reactivity of similar compounds under various conditions, like the phenylation of 4-methylpyridine with benzoyl peroxide, provides valuable mechanistic insights into the chemical behavior of these types of compounds (Vidal et al., 1974).

  • Imine-Enamine Tautomerism : Studies on related heterocycles structurally influenced by side chains, such as the imine-enamine tautomerism in quinoxalinone and pyridopyrazinone systems, shed light on the behavior of similar N-benzoyl-1-methylpyridin-4(1H)-imine structures (Seki et al., 1997).

  • Application in Organic Synthesis : The compound's derivatives have been used in the preparation of (1H-tetrazol-5-yl)-allenes, which are valuable building blocks for constructing various heterocycles (Cardoso et al., 2016).

  • Regiospecific Acylation Reactions : Research has demonstrated the dual reactivity of similar compounds, like imidazo[1,5-a]pyridine, in regiospecific acylation reactions, which is crucial for understanding the chemical properties and potential applications of N-benzoyl-1-methylpyridin-4(1H)-imine (Hlasta, 1990).

  • Nickel Complexes Studies : The compound has been involved in studies related to nickel complexes, contributing to the understanding of coordination chemistry and potential applications in catalysis and material science (Marcotrigiano et al., 1977).

  • Synthesis of Piperidines : N-Benzoyl-1-methylpyridin-4(1H)-imine derivatives have been used in the diastereoselective synthesis of piperidines, which are important in medicinal chemistry (Laschat et al., 1996).

properties

Product Name

N-benzoyl-1-methylpyridin-4(1H)-imine

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

N-(1-methylpyridin-4-ylidene)benzamide

InChI

InChI=1S/C13H12N2O/c1-15-9-7-12(8-10-15)14-13(16)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

SLCFSGFZNRXDTH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=NC(=O)C2=CC=CC=C2)C=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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